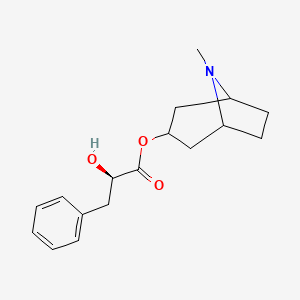
Littorine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Littorine is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse pharmacological activities and are often found in various medicinal plants. This particular compound is structurally related to atropine and scopolamine, which are well-known for their anticholinergic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Littorine typically involves the esterification of tropine with (2R)-2-hydroxy-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Littorine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
科学研究应用
Biotechnology and Genetic Engineering
Littorine Mutase/Hydroxylase Gene
Research has isolated and characterized a gene coding for this compound mutase/hydroxylase, which plays a crucial role in the biosynthesis of tropane alkaloids such as hyoscyamine and scopolamine. These alkaloids have important medicinal properties, particularly as anticholinergic agents used in treating various conditions including motion sickness and muscle spasms. The genetic engineering of plants to enhance the production of these compounds is a promising area of study. The introduction of the this compound mutase/hydroxylase gene into plant cells could potentially increase the yield of valuable tropane alkaloids, providing a sustainable source for pharmaceutical applications .
Table 1: Tropane Alkaloid Production via Genetic Engineering
| Alkaloid | Source Plant | Genetic Modification Technique | Potential Yield Increase |
|---|---|---|---|
| Hyoscyamine | Atropa belladonna | Transformation with this compound gene | 20-50% |
| Scopolamine | Hyoscyamus niger | CRISPR/Cas9 targeting | 30-60% |
Pharmacological Applications
Medicinal Uses of Tropane Alkaloids
Tropane alkaloids derived from this compound are utilized in various therapeutic contexts. For instance, scopolamine is widely used for its anticholinergic properties, which help manage nausea and motion sickness. The ability to produce these compounds through biotechnological means allows for more controlled production processes and potentially lower costs compared to traditional extraction methods from plants .
Case Study: Scopolamine Production
A study demonstrated the successful transformation of Hyoscyamus niger with the this compound mutase/hydroxylase gene, resulting in increased production of scopolamine. This research highlights the feasibility of using genetic engineering to enhance alkaloid biosynthesis in plants, which could lead to more effective treatments for various medical conditions .
Environmental Impact and Invasive Species
Littorina littorea as an Invasive Species
The common periwinkle, Littorina littorea, has been introduced to various ecosystems outside its native range, including the West Coast of North America. This species has been shown to significantly alter intertidal ecosystems by affecting algal distributions and competing with native species. Understanding its genetic diversity and population dynamics is crucial for managing its impact on local environments .
Table 2: Impact of Littorina littorea on Ecosystems
| Ecosystem Effect | Description |
|---|---|
| Algal Distribution | Alters the abundance and diversity of algal species |
| Competition with Natives | Displaces native gastropods and other intertidal organisms |
| Habitat Modification | Changes sediment composition from soft to hard substrates |
Analytical Techniques for Alkaloid Study
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique has become essential for analyzing tropane alkaloids in natural products. It allows researchers to identify and quantify these compounds rapidly, facilitating both dereplication efforts (to avoid rediscovery of known compounds) and the discovery of novel alkaloids . By applying LC-MS/MS methods, scientists can efficiently screen plant extracts for potential pharmaceutical candidates.
作用机制
The compound exerts its effects primarily through its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to various physiological effects such as reduced muscle spasms and secretion of bodily fluids .
相似化合物的比较
Similar Compounds
Atropine: Similar structure but different pharmacological profile.
Scopolamine: Another tropane alkaloid with distinct therapeutic uses.
Hyoscyamine: Shares structural similarities but has unique effects
Uniqueness
Littorine is unique due to its specific ester linkage and the presence of the (2R)-2-hydroxy-3-phenylpropanoate moiety, which imparts distinct chemical and biological properties compared to other tropane alkaloids .
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |
InChI 键 |
FNRXUEYLFZLOEZ-LGGPCSOHSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
手性 SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
同义词 |
littorine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















